N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a phenyl group and at the 5-position with a dimethylcarboxamide moiety. Its molecular formula is C₁₂H₁₂N₃OS, and it is structurally characterized by the sulfur- and nitrogen-containing thiadiazole ring, which confers unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-phenylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-14(2)11(15)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBZZUUQWDUVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=NS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiadiazole derivatives with modified functional groups .
Scientific Research Applications
N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural and Functional Differences
Key Observations:
- BTP2 is the most pharmacologically characterized analog, acting as a dual modulator of SOCE and TRPM4 channels. Its trifluoromethylpyrazole group enhances binding affinity but introduces cross-reactivity with TRPC channels, reducing specificity .
- The dimethylcarboxamide group in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., BTP2’s pyrazole), as dimethyl groups are less prone to oxidative metabolism .
- SI104 demonstrates the impact of aromatic extensions (chromenone moiety) on target engagement, likely influencing DNA intercalation or kinase inhibition .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Predicted LogP | Solubility (mg/mL) | Boiling Point (°C) | Key Functional Groups Impacting Activity |
|---|---|---|---|---|---|
| This compound | 254.31 | 2.8 | 0.15 | 306.3 ± 44.0 | Dimethylamide (lipophilicity), 4-phenyl (π-π) |
| BTP2 | 495.34 | 4.1 | 0.02 | >300 | Trifluoromethylpyrazole (electron-withdrawing) |
| N-(2-chlorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | 296.3 | 3.5 | 0.08 | N/A | Chlorobenzyl (polarity reduction) |
| 4-Methyl-1,2,3-thiadiazole-5-carboxamide | 143.17 | 1.2 | 1.2 | 306.3 ± 44.0 | Methyl (electron-donating), unsubstituted amide |
Key Insights:
- The 4-phenyl group in the target compound increases molecular weight and LogP compared to simpler analogs (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxamide), enhancing membrane permeability but reducing aqueous solubility .
- BTP2’s high LogP (4.1) correlates with its cell membrane penetration but may contribute to off-target effects due to nonspecific hydrophobic interactions .
Biological Activity
N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmaceuticals and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁N₃OS, with a molecular weight of approximately 233.29 g/mol. The compound features a five-membered thiadiazole ring with two nitrogen atoms and one sulfur atom, along with a carboxamide functional group that contributes to its chemical reactivity and biological activity.
Biological Activities
Antimicrobial Properties
Preliminary studies have indicated that compounds in the thiadiazole family exhibit significant antimicrobial properties. This compound has shown moderate to strong activity against various fungal strains and may also possess antibacterial properties . For instance, derivatives of thiadiazole have been evaluated for their ability to inhibit fungal growth effectively.
Antiviral and Anticancer Activity
Research has suggested that thiadiazole derivatives can act as potential antiviral agents and may play a role in cancer therapy due to their ability to interfere with specific biological pathways. Some studies have reported that related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain thiadiazole derivatives exhibited IC50 values in the range of 0.079–8.284 µM against cancer cells .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing precursors containing thiadiazole moieties.
- N-acylation : Involving the introduction of acyl groups to the amine functionalities.
These synthetic pathways are crucial for optimizing yield and biological activity.
Case Studies
Several studies have highlighted the biological activity of this compound and its derivatives:
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
Q & A
Q. What are the recommended methods for synthesizing and characterizing N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide?
The compound is typically synthesized via condensation reactions involving phenyl isocyanides and thiadiazole precursors, followed by purification using column chromatography. Analytical characterization employs HPLC (≥99.0% purity) and GC for quality control, with structural confirmation via NMR spectroscopy and mass spectrometry . Melting point analysis (111–113°C) is critical for verifying crystallinity .
Q. How should this compound be stored and handled to ensure stability in laboratory settings?
The compound has a limited shelf life and should be stored in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent degradation. Handling requires personal protective equipment (gloves, lab coat) to avoid dermal exposure, and solutions should be prepared in anhydrous DMSO (1–10 mM stock concentrations) to maintain solubility and activity .
Q. What are the primary applications of this compound (BTP2) in cellular studies?
BTP2 is a selective inhibitor of store-operated calcium entry (SOCE) and CRAC (calcium release-activated calcium) channels. It is widely used to study calcium signaling in endothelial cells, cancer models (e.g., breast cancer-derived cells), and immune regulation. Experimental protocols typically involve pre-incubation at 3–10 µM for 30 minutes to block SOCE-dependent processes .
Advanced Research Questions
Q. How does BTP2’s lack of specificity for TRPM4 and TRPC3/5 channels impact experimental design, and how can this be mitigated?
While BTP2 inhibits SOCE, it also activates TRPM4 and suppresses TRPC3/5 channels, complicating data interpretation . To control for off-target effects:
Q. How can researchers resolve contradictory data on BTP2’s role in angiogenesis and cancer progression?
Discrepancies arise from cell type-specific responses and off-target effects. For example, BTP2 suppresses VEGF-induced angiogenesis in some models but fails in others due to TRPM4 activation . Methodological solutions include:
- Performing calcium imaging with Fluo-4 or Fura-2 to directly quantify SOCE inhibition.
- Correlating BTP2 effects with transcriptomic profiles of SOCE components (e.g., Orai1, STIM1) .
Q. What structural features of this compound contribute to its bioactivity?
The thiadiazole core and dimethylcarboxamide group are critical for SOCE inhibition, likely through interaction with Orai1 channel residues. Comparative studies with analogs (e.g., N-(4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) show reduced activity when the phenyl ring is substituted, highlighting the importance of aromatic π-stacking interactions .
Q. What experimental strategies optimize solubility and bioavailability for in vivo studies?
BTP2’s low aqueous solubility limits in vivo use. Strategies include:
- Formulating with cyclodextrins or lipid nanoparticles.
- Synthesizing prodrugs with hydrolyzable esters (e.g., methyl or PEG-linked derivatives) to enhance absorption .
Methodological Notes
- Dosage Optimization : Titrate BTP2 concentrations (1–20 µM) using calcium flux assays to balance efficacy and cytotoxicity .
- Data Validation : Pair pharmacological inhibition with siRNA knockdown to confirm SOCE-dependent phenotypes .
- Structural Analogues : Explore derivatives with modified thiadiazole substituents (e.g., halogenation) to improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
